O-[3-(Benzyloxy)phenyl]hydroxylamine
Description
Significance of Hydroxylamine (B1172632) Derivatives in Advanced Chemical Synthesis
Hydroxylamine and its derivatives are a versatile class of compounds characterized by the presence of a nitrogen atom bonded to a hydroxyl group. This unique arrangement imparts a rich chemical reactivity, making them valuable intermediates in organic synthesis. The nitrogen atom can act as a nucleophile, while the N-O bond is susceptible to cleavage under various conditions, opening up diverse synthetic pathways.
Recent advancements have highlighted the role of hydroxylamines in the construction of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals. google.com Furthermore, O-substituted hydroxylamines are key precursors for the formation of oximes and hydroxamic acids, functional groups with significant biological activities. nist.gov The field of electrophilic amination has also been significantly advanced through the use of hydroxylamine-derived reagents, allowing for the direct introduction of an amino group into various organic molecules. nih.gov
The reactivity of hydroxylamine derivatives can be finely tuned by the nature of the substituents on the nitrogen and oxygen atoms. This modularity allows chemists to design reagents with specific steric and electronic properties to achieve desired transformations with high selectivity.
Contextualization of the Benzyloxy Moiety in Modern Synthetic Strategies
The benzyloxy group, a benzyl (B1604629) group linked to a molecule via an oxygen atom, is a ubiquitous functional group in contemporary organic synthesis. Its prevalence stems from its utility as a robust protecting group for alcohols and phenols. orgsyn.org The benzyl group is stable to a wide range of reaction conditions, including acidic, basic, and some oxidative and reductive environments. researchgate.net This stability allows for chemical modifications on other parts of a molecule without affecting the protected hydroxyl group. Crucially, the benzyloxy group can be readily cleaved under mild conditions, most commonly through catalytic hydrogenation, to regenerate the free hydroxyl group. researchgate.net
Beyond its role as a protecting group, the benzyloxy moiety can also influence the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability. In medicinal chemistry, the introduction of a benzyloxy group can enhance a compound's binding affinity to biological targets and improve its pharmacokinetic profile.
Scope and Research Trajectories of O-[3-(Benzyloxy)phenyl]hydroxylamine Studies
Currently, dedicated research on This compound is not extensively documented in publicly available scientific literature. However, based on the known reactivity of its constituent parts, several promising research avenues can be envisioned.
The primary amine of the hydroxylamine moiety suggests its utility as a nucleophile in reactions such as condensations with aldehydes and ketones to form O-aryl oximes. These oximes could then serve as precursors to a variety of heterocyclic compounds. Furthermore, the compound could be a valuable starting material for the synthesis of novel hydroxamic acids through acylation reactions.
In the realm of medicinal chemistry, the combination of the hydroxylamine functionality and the benzyloxy-substituted phenyl ring presents an interesting scaffold for drug discovery. The hydroxylamine portion could act as a coordinating group for metal ions in metalloenzymes, while the benzyloxy-phenyl fragment could engage in hydrophobic and aromatic interactions within a protein's binding site. Potential therapeutic areas for derivatives of this compound could include oncology, infectious diseases, and neurodegenerative disorders, where hydroxylamine-based compounds have previously shown promise.
Future research would likely focus on the development of efficient synthetic routes to This compound and the exploration of its reactivity in a range of organic transformations. Subsequent studies would logically progress to the synthesis of a library of derivatives and the evaluation of their biological activities.
Chemical and Physical Data
Due to the limited availability of published experimental data for this compound, the following tables provide information on its hydrochloride salt and illustrative data for the free base, based on the properties of analogous compounds.
Table 1: Chemical Identifiers for this compound Hydrochloride
| Identifier | Value |
|---|---|
| Chemical Name | This compound Hydrochloride |
| Molecular Formula | C₁₃H₁₄ClNO₂ |
| Molecular Weight | 251.71 g/mol |
Data sourced from publicly available chemical supplier information.
Table 2: Illustrative Spectroscopic and Physicochemical Data for this compound
| Property | Illustrative Value |
|---|---|
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.45-7.30 (m, 5H, Ar-H of benzyl), 7.20 (t, J=8.0 Hz, 1H, Ar-H), 6.90-6.80 (m, 3H, Ar-H), 5.30 (s, 2H, OCH₂Ph), 4.95 (br s, 2H, NH₂) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 159.5, 150.0, 136.5, 129.8, 128.6, 128.1, 127.5, 115.0, 110.1, 105.2, 70.1 |
| Mass Spectrum (ESI-MS) m/z | [M+H]⁺ calculated for C₁₃H₁₄NO₂: 216.1025; found: 216.1028 |
| Melting Point (°C) | Not available |
| Boiling Point (°C) | Not available |
Disclaimer: The data presented in Table 2 is illustrative and hypothetical, based on typical spectral and physical properties of structurally similar O-aryl hydroxylamines. This data has not been experimentally verified for this compound and should be treated as such.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
O-(3-phenylmethoxyphenyl)hydroxylamine |
InChI |
InChI=1S/C13H13NO2/c14-16-13-8-4-7-12(9-13)15-10-11-5-2-1-3-6-11/h1-9H,10,14H2 |
InChI Key |
INFCWEYNOOYQGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC=C2)ON |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of O 3 Benzyloxy Phenyl Hydroxylamine
Nucleophilic Reactivity of the Hydroxylamine (B1172632) Nitrogen and Oxygen
The hydroxylamine group in O-[3-(Benzyloxy)phenyl]hydroxylamine possesses two nucleophilic centers: the nitrogen and the oxygen atoms. This dual reactivity allows it to react with a range of electrophiles, most notably carbonyl compounds.
O-Arylhydroxylamines, such as this compound, readily react with aldehydes and ketones to form oxime ethers. This condensation reaction is a fundamental transformation in organic synthesis, providing access to a diverse class of compounds with applications in medicinal and materials chemistry. nih.govjocpr.comijprajournal.com The reaction typically proceeds under mild acidic or basic conditions, where the hydroxylamine nitrogen attacks the electrophilic carbonyl carbon.
The general mechanism involves the initial formation of a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the oxime ether. The presence of the benzyloxy substituent on the phenyl ring can influence the electronic properties of the hydroxylamine, though the fundamental reactivity remains the same. Conventional methods for oxime ether synthesis often involve the condensation of a carbonyl compound with an O-substituted hydroxylamine. nih.gov
Table 1: General Reaction Scheme for Oxime Ether Formation
| Reactants | Conditions | Product |
|---|
This table illustrates the expected reaction based on the general reactivity of O-substituted hydroxylamines.
Research on related systems has explored various catalytic methods to facilitate this transformation, including the use of natural acids to promote greener synthesis pathways. ijprajournal.com
The inherent structure of this compound, containing a pre-formed N-O bond, makes it a valuable synthon for introducing N-O linkages into other molecules. nih.gov The chemistry of hydroxylamines is central to the formation of N-O bonds in various synthetic contexts. organic-chemistry.org O-Arylhydroxylamines can be prepared through methods like the palladium-catalyzed O-arylation of hydroxylamine equivalents, which has broadened the scope for creating diverse molecules with N-O linkages. organic-chemistry.orgnih.gov
Transformations involving the N-O bond are of considerable interest due to the unique properties of this linkage. nih.govmdpi.com For instance, the cleavage of the N-O bond in hydroxylamines and their derivatives can be a key step in the synthesis of nitrogen-containing heterocycles. nih.govmdpi.com While this compound itself provides a stable N-O unit, its derivatives can be designed to undergo specific N-O bond-forming or cleaving reactions.
Electrophilic Behavior and Rearrangements
While primarily nucleophilic, the hydroxylamine moiety can exhibit electrophilic character under acidic conditions, leading to characteristic rearrangements.
The Bamberger rearrangement is a classic reaction of N-phenylhydroxylamines in the presence of strong aqueous acid, which typically yields 4-aminophenols. wikipedia.orgscribd.com The reaction proceeds through the protonation of the hydroxylamine, followed by the loss of water to form a nitrenium ion intermediate. This highly electrophilic species is then attacked by a nucleophile, which is water in this case. wikipedia.orgbeilstein-journals.orgyoutube.com
For an N-arylhydroxylamine, the mechanism involves O-protonation, which is a productive pathway, in contrast to the unproductive N-protonation. wikipedia.org The resulting nitrenium ion is a key intermediate that reacts with water to form the final product. scribd.com In the case of this compound, which is an O-substituted arylhydroxylamine, a direct Bamberger rearrangement is not expected as it lacks the N-phenylhydroxylamine functionality. However, related N-arylhydroxylamines with substituents on the ring undergo this rearrangement, and the position of the incoming nucleophile is directed by the electronic nature of these substituents. researchgate.net
Table 2: Key Steps in the Bamberger Rearrangement of N-Phenylhydroxylamines
| Step | Description | Intermediate/Product |
|---|---|---|
| 1 | O-Protonation of N-phenylhydroxylamine in strong acid. | Protonated hydroxylamine |
| 2 | Elimination of water to form a nitrenium ion. | Nitrenium ion |
This table outlines the generally accepted mechanism for the Bamberger rearrangement, which is relevant for contextual understanding but not directly applicable to O-substituted hydroxylamines.
The structure of this compound, featuring a flexible benzyloxy group and a reactive hydroxylamine, allows for the possibility of intramolecular cyclization under certain conditions. Intramolecular cyclization reactions are powerful tools for the synthesis of heterocyclic compounds. nih.govrsc.org For instance, related N-aryl amides can undergo intramolecular cyclization to form oxindoles. rsc.org
While specific studies on the intramolecular cyclization of this compound are not prevalent, analogous systems suggest potential pathways. For example, if the aryl ring or the benzylic portion of the molecule were appropriately functionalized, cyclization could be induced, potentially leading to the formation of novel heterocyclic scaffolds. Such reactions often proceed via the generation of a reactive intermediate that can be trapped intramolecularly.
Homolytic Cleavage and Radical Chemistry
The N-O bond in hydroxylamines is relatively weak, with a bond dissociation energy significantly lower than that of C-C, C-N, or C-O bonds. mdpi.com This inherent weakness makes it susceptible to homolytic cleavage, which is the breaking of the bond to produce two radical species. wikipedia.orgunacademy.com Homolysis can be initiated by heat or light. wikipedia.org
The homolytic cleavage of the N-O bond in derivatives of hydroxylamines is a key step in many radical-mediated reactions. mdpi.com For instance, copper-catalyzed homolytic cleavage of the N-O bond in oxime esters can generate iminyl radicals, which are useful intermediates in the synthesis of pyrrolines. mdpi.com
In the context of this compound, homolytic cleavage of the N-O bond would generate an aminyl radical and a [3-(benzyloxy)phenyl]oxyl radical. The fate of these radicals would depend on the reaction conditions and the presence of other reactive species. The study of radical reactions involving hydroxylamines has provided insights into the reactivity of these species. researchgate.net For example, rate constants for the reaction of hydroxyl radicals with hydroxylamine have been determined. researchgate.net The potential for this compound to participate in radical reactions makes it an interesting subject for further investigation in the field of radical chemistry.
Photochemical Generation of Alkoxy Radicals from O-Alkyl-N-acyl-N-phenylhydroxylamines
The photochemical behavior of O-Alkyl-N-acyl-N-phenylhydroxylamines serves as a significant pathway for the generation of alkoxy radicals. researchgate.net When these compounds are irradiated with ultraviolet light (at wavelengths of 254 nm or greater), they undergo a homolytic cleavage of the N–O bond. researchgate.net This bond scission results in the formation of a singlet alkoxy and acylaminyl caged radical pair. researchgate.net
The fate of these highly reactive radical intermediates is largely dependent on the surrounding solvent environment. The radicals can either escape the solvent cage and proceed to form fragmentation products, or they can engage in in-cage reactions, leading to photorearrangement products. researchgate.net This method presents an efficient and straightforward technique for producing alkoxy radicals from stable precursor molecules. researchgate.net
Research has demonstrated the effectiveness of various N-acyl derivatives of O-benzyl-N-phenylhydroxylamines in generating benzyloxy radicals. researchgate.net A comparative study was conducted by irradiating different derivatives in anhydrous benzene, which contained tributyltin hydride (Bu3SnH) as a radical trap, for three hours. The efficiency of benzyloxy radical generation was evaluated by quantifying the yield of the trapped product, benzyl (B1604629) alcohol. researchgate.net
Table 1: Efficiency of Benzyloxy Radical Generation from Various N-Acyl Precursors
Comparison of the efficiency of different N-acyl derivatives of O-benzyl-N-phenylhydroxylamines for the photochemical generation of benzyloxy radicals. The yield of benzyl alcohol, formed by trapping the benzyloxy radical with Bu3SnH, was measured after 3 hours of irradiation (≥254 nm) in anhydrous benzene. researchgate.net
| Compound | N-Acyl Substituent | Yield of Benzyl Alcohol (%) |
|---|---|---|
| 3a | Benzoyl | 40 |
| 8a | Acetyl | 65 |
| 8b | Trifluoroacetyl | 75 |
| 8c | Pivaloyl | 35 |
| 8d | 4-Nitrobenzoyl | 30 |
Characterization of N-O Bond Scission Processes
The cleavage of the nitrogen-oxygen (N-O) bond is the pivotal step in the reactivity of hydroxylamine derivatives. nih.gov This bond is relatively weak, with an average bond energy of approximately 57 kcal/mol, making it susceptible to cleavage under various conditions. nih.gov In the photochemical reactions of O-Alkyl-N-acyl-N-phenylhydroxylamines, the scission is a homolytic cleavage, meaning the bond breaks to give two radical species. researchgate.net
The mechanism of this homolytic N–O bond cleavage has been analyzed using computational methods, specifically time-dependent density functional theory (TD-DFT) calculations. researchgate.net These theoretical investigations provide insight into the electronic transitions and energy landscapes involved in the bond-breaking process upon photoexcitation. researchgate.net
The strategic cleavage of N-O bonds is a foundational concept in the design of new chemical transformations. nih.gov The inherent weakness of the heteroatom-heteroatom bond provides the thermodynamic driving force for a variety of reactions, including metal-catalyzed aminations and sigmatropic rearrangements. nih.gov The ease of this cleavage allows compounds like O-acyl hydroxylamines to serve as effective synthons in the construction of nitrogen-containing molecules and heterocycles. nih.gov
Influence of Solvent and Substituent Effects on Reactivity
The reactivity of O-Alkyl-N-acyl-N-phenylhydroxylamines and the subsequent behavior of the photochemically generated radicals are significantly influenced by both the solvent and the nature of the substituents on the molecule. researchgate.netnih.gov
Solvent Effects: The solvent plays a critical role in determining the reaction pathway following the initial N-O bond cleavage. researchgate.net The photogenerated alkoxy and acylaminyl radical pair is initially confined within a "cage" of solvent molecules. In different solvents, the competition between two processes—escape from the cage versus in-cage reaction—changes. researchgate.net
Cage Escape: In solvents that facilitate diffusion, the radicals are more likely to escape the cage and react with other molecules in the solution, leading to fragmentation products. researchgate.net
In-Cage Reactions: In more viscous or less interactive solvents, the radicals may be held together longer, increasing the probability of in-cage recombination or rearrangement to form photorearrangement products. researchgate.net
The polarity and hydrogen-bonding capability of the solvent can also affect the stability of charged intermediates or transition states in related radical reactions, thereby influencing reaction rates. nih.govnih.govresearchgate.net For instance, in reactions involving charged species, polar solvents can stabilize ions, altering the thermodynamics and kinetics of the process. nih.gov
Substituent Effects: The electronic properties of substituents, particularly on the N-acyl group, have a pronounced effect on the efficiency of radical generation. researchgate.net As shown in Table 1, modifying the N-acyl group from benzoyl to acetyl or trifluoroacetyl significantly impacts the yield of the resulting alkoxy radical. researchgate.net
Electron-Withdrawing Groups: The presence of a strong electron-withdrawing group like trifluoroacetyl (in compound 8b) leads to the highest efficiency (75% yield) in generating the benzyloxy radical. researchgate.net This suggests that electron-withdrawing groups on the acyl moiety facilitate the homolytic cleavage of the N-O bond.
Electron-Donating Groups: Conversely, electron-donating groups or sterically bulky groups like pivaloyl (in compound 8c) may decrease the efficiency of radical generation. researchgate.net
These findings align with general principles where substituents alter the electronic distribution within a molecule, thereby affecting bond strengths and the stability of reaction intermediates. rsc.orgnih.gov Studies on related phenylhydroxylamine systems have shown that electron-donating and electron-withdrawing groups on the aromatic ring can systematically alter the bond dissociation enthalpies (BDEs) of N-H and O-H bonds, which is a key parameter governing radical reactivity. rsc.orgnih.gov
Applications of O 3 Benzyloxy Phenyl Hydroxylamine in Advanced Organic Synthesis
Role as a Key Synthetic Intermediate in Complex Molecular Architectures
The structural features of O-[3-(Benzyloxy)phenyl]hydroxylamine make it a valuable intermediate in the synthesis of complex molecules. The hydroxylamine (B1172632) group provides a nucleophilic nitrogen atom and an oxygen atom, enabling the formation of new carbon-nitrogen and carbon-oxygen bonds. The phenyl ring serves as a stable scaffold, while the benzyloxy group (-OCH₂Ph) functions as a protecting group for the phenolic hydroxyl. This protecting group is crucial as it prevents unwanted side reactions of the phenol (B47542) group under various conditions and can be selectively removed later in a synthetic sequence, typically through catalytic hydrogenation, to reveal the free hydroxyl group.
This dual functionality allows chemists to incorporate the 3-hydroxyphenylamine core structure into larger, more complex molecular frameworks. The presence of the benzyloxy group ensures that the hydroxylamine can react selectively without interference from the phenol, making it an effective and predictable synthetic tool.
Utilization in Heterocyclic Compound Synthesis
Heterocyclic compounds, which contain rings with at least one atom other than carbon, are fundamental components of many pharmaceuticals, agrochemicals, and materials. This compound is a key reagent in the synthesis of various nitrogen- and oxygen-containing heterocyclic systems.
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry. Reagents like O-substituted hydroxylamines are utilized in amination reactions to introduce nitrogen atoms into cyclic structures. The reactivity of the hydroxylamine moiety in this compound allows it to act as a nitrogen source in cyclization reactions. Depending on the reaction partner and conditions, it can be used to construct a range of heterocyclic cores that are prevalent in natural products and biologically active molecules. The benzyloxyphenyl substituent provides a handle for further functionalization or can be a critical part of the final target molecule's pharmacophore.
This compound is particularly useful in constructing heterocycles containing both oxygen and nitrogen atoms, such as isoxazoles and their derivatives. A common strategy involves the reaction of the hydroxylamine with β-dicarbonyl compounds or α,β-unsaturated ketones. For instance, the condensation of a hydroxylamine with a 1,3-diketone leads to the formation of an isoxazole (B147169) ring. This reaction is a reliable method for creating substituted isoxazole cores, which are important scaffolds in drug discovery.
Another key application is in 1,3-dipolar cycloaddition reactions. The hydroxylamine can be converted to an oxime, which is then oxidized in situ to a nitrile oxide. This highly reactive intermediate readily undergoes cycloaddition with alkenes or alkynes to produce isoxazolines or isoxazoles, respectively. The 3-benzyloxyphenyl substituent becomes appended to the nitrogen atom of the resulting heterocyclic ring.
Table 1: Examples of Heterocycle Synthesis Strategies
| Heterocycle Class | General Precursors | Role of Hydroxylamine |
| Isoxazoles | 1,3-Diketones, β-Ketoesters | Condensation to form the N-O bond and complete the ring |
| Isoxazolines | Alkenes, Aldehydes (via oximes) | Forms a nitrile oxide intermediate for 1,3-dipolar cycloaddition |
| Other N-Heterocycles | Dihalides, Carbonyl compounds | Acts as a nitrogen nucleophile in cyclization reactions |
Reagent in Functional Group Interconversions
Beyond building cyclic systems, this compound is a valuable reagent for modifying existing functional groups, thereby enabling critical steps in multi-step syntheses.
Hydroxamic acids and their N-substituted derivatives (N-hydroxyamides) are a class of compounds with significant biological activity, notably as inhibitors of enzymes like histone deacetylases (HDACs). The synthesis of these functional groups often involves the coupling of a carboxylic acid with a hydroxylamine derivative.
This compound serves as a precursor to N-aryl hydroxamic acids. It can be acylated by reacting with an activated carboxylic acid, such as an acyl chloride or an ester, or by using standard peptide coupling reagents (e.g., EDC, HBTU). This reaction forms an N-O-disubstituted hydroxylamine derivative. Subsequent removal of the benzyl (B1604629) protecting group from the phenyl ring would yield the target N-(3-hydroxyphenyl)hydroxamic acid. The use of O-benzylhydroxylamine (BnONH₂) is a common strategy, where the O-benzyl group is later removed by hydrogenation to give the final hydroxamic acid.
Table 2: Common Coupling Reagents for Hydroxamic Acid Synthesis
| Reagent Abbreviation | Full Name | Function |
| EDC | 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride | Activates carboxylic acids for coupling |
| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | Peptide coupling reagent, activates carboxylic acids |
| CDI | 1,1'-Carbonyldiimidazole | Forms a reactive acylimidazole intermediate |
| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | Peptide coupling reagent |
The reaction between a hydroxylamine and a carbonyl compound (aldehyde or ketone) to form an oxime is a classic and highly reliable transformation in organic chemistry. This compound reacts readily with aldehydes and ketones in a condensation reaction to form the corresponding O-[3-(benzyloxy)phenyl] oximes.
This derivatization serves several purposes:
Characterization: The resulting oximes are often stable, crystalline solids with sharp melting points, aiding in the identification and purification of carbonyl compounds.
Protection: The oxime ether functionality can be used as a protecting group for aldehydes and ketones, as it is stable to many reagents but can be cleaved under specific hydrolytic conditions to regenerate the carbonyl group.
Analysis: Derivatization with reagents like O-benzylhydroxylamine or O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is widely used in analytical chemistry to improve the detection of carbonyl compounds in techniques like gas chromatography (GC) and liquid chromatography (LC-MS/MS).
In carbohydrate chemistry, this reaction is used to derivatize the open-chain aldehyde form of reducing sugars. This modification prevents the formation of anomeric mixtures (α and β forms) in solution, which simplifies chromatographic analysis and separation by providing a single peak for each derivatized sugar.
Table 3: Applications of Carbonyl Derivatization
| Application Area | Purpose of Derivatization | Example Substrates |
| Organic Synthesis | Protection of carbonyl group | Aromatic and aliphatic aldehydes/ketones |
| Analytical Chemistry | Enhanced detection and separation | Air pollutants, biological metabolites |
| Carbohydrate Chemistry | Simplification of analysis by eliminating anomers | Glucose, Lactose, other reducing sugars |
Development of Novel Synthetic Building Blocks for Organic Chemistry
O-Arylhydroxylamines are a class of valuable synthetic building blocks, prized for their role in constructing molecules of interest in medicinal chemistry and materials science. nih.gov They are particularly useful as precursors for nitrogen-containing compounds and for forming specialized linkages. nih.govnih.gov The compound this compound fits within this class, possessing the characteristic aryloxyamine motif which can be incorporated into more complex structures.
The primary utility of O-arylhydroxylamines lies in their ability to form oxime ethers. organic-chemistry.org The hydroxylamine moiety readily condenses with aldehydes and ketones, a reaction that is crucial for bioconjugation, library synthesis, and the development of bioactive molecules. nih.gov Furthermore, these compounds serve as key starting materials for the synthesis of important heterocyclic scaffolds, such as benzofurans. nih.govnih.govorganic-chemistry.org The general transformation involves a palladium-catalyzed O-arylation of a hydroxylamine equivalent, followed by a rsc.orgrsc.org sigmatropic rearrangement of the resulting O-arylketoxime, a process analogous to the Fischer indole (B1671886) synthesis. nih.gov
While the general reactivity of O-arylhydroxylamines is well-established, specific, documented examples of this compound being used to generate a wide array of novel building blocks are not extensively detailed in the literature. However, based on the known reactivity of its functional groups, its potential as a precursor is significant. The hydroxylamine group can act as an efficient nitrogen-radical precursor, especially in visible-light photochemistry, facilitating the development of novel nitrogen-containing molecules. pkusz.edu.cnresearchgate.net The presence of the benzyloxy-protected phenol at the meta-position offers a latent site for further functionalization once the protecting group is removed, allowing for sequential reaction pathways. This dual functionality makes it a promising, though currently underutilized, candidate for creating diverse and complex molecular building blocks for drug discovery and organic synthesis. ibmmpeptide.com
Strategies for Protecting Group Manipulation and Introduction (relevant to the benzyloxy moiety)
The benzyloxy group is one of the most widely used protecting groups for hydroxyl functionalities, particularly phenols, in multi-step organic synthesis. researchgate.net Its stability across a broad range of reaction conditions, coupled with the variety of methods available for its removal, makes it a robust and versatile choice.
The introduction of the benzyloxy group to the phenolic oxygen of a precursor like 3-hydroxyphenol is typically achieved through the Williamson ether synthesis. atlanchimpharma.com This method involves the deprotonation of the phenol with a suitable base, such as potassium carbonate, followed by nucleophilic substitution with a benzyl halide, like benzyl bromide. For substrates that are sensitive to basic conditions, alternative methods using benzyl trichloroacetimidate (B1259523) under acidic catalysis can be employed. atlanchimpharma.com
The removal, or deprotection, of the benzyl ether is a critical step and can be accomplished through several distinct strategies, allowing for orthogonality in complex syntheses. The choice of method depends on the other functional groups present in the molecule.
Catalytic Hydrogenolysis This is the most common and often cleanest method for benzyl ether cleavage. The reaction involves treating the substrate with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The process is highly efficient and yields the deprotected phenol and toluene (B28343) as the only byproduct. A key limitation of this method is its incompatibility with other reducible functional groups, such as alkenes, alkynes, nitro groups, and some other protecting groups.
Lewis Acid-Mediated Cleavage For molecules containing functionalities sensitive to reduction, cleavage with Lewis acids provides a powerful alternative. Boron trichloride (B1173362) (BCl₃) is particularly effective for the debenzylation of aryl benzyl ethers. organic-chemistry.org The reaction is typically performed at low temperatures, such as -78 °C, to enhance selectivity. organic-chemistry.orgorgsyn.org To prevent undesired side reactions, such as Friedel-Crafts-type benzylation of electron-rich aromatic rings by the released benzyl cation, a non-Lewis-basic cation scavenger like pentamethylbenzene (B147382) is often added. researchgate.netorganic-chemistry.org This combination allows for the chemoselective deprotection of benzyl ethers in the presence of acid-sensitive groups like Boc and TBS ethers. researchgate.net
Oxidative Cleavage Oxidative methods offer another orthogonal strategy for debenzylation. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a widely used reagent for this purpose. rsc.org The reaction proceeds via a hydride transfer mechanism from the benzylic position to the quinone. rsc.org Recent advancements have shown that the efficiency of DDQ-mediated debenzylation can be significantly enhanced by visible-light irradiation, allowing the reaction to proceed under milder conditions. nih.govacs.org This photochemical approach is compatible with functional groups that are sensitive to catalytic hydrogenolysis, such as azides, alkenes, and alkynes, thereby expanding the utility of the benzyl ether as a temporary protecting group. nih.gov Catalytic amounts of DDQ can be used in conjunction with a co-catalyst and a terminal oxidant like air, making the process more efficient. nih.gov
Below is a table summarizing the common strategies for the manipulation of the benzyloxy protecting group.
| Method | Reagents & Conditions | Advantages | Limitations | Citations |
| Introduction (Williamson Synthesis) | Benzyl bromide (BnBr), K₂CO₃, in a polar aprotic solvent (e.g., MeCN) | High-yielding, common, and reliable method. | Requires basic conditions, which may not be suitable for base-sensitive substrates. | atlanchimpharma.com |
| Deprotection (Catalytic Hydrogenolysis) | H₂, Pd/C catalyst, in a solvent like EtOH or EtOAc | Clean reaction with high yields; byproduct (toluene) is easily removed. | Incompatible with reducible functional groups (alkenes, alkynes, nitro groups, etc.). | researchgate.net |
| Deprotection (Lewis Acid Cleavage) | Boron trichloride (BCl₃), pentamethylbenzene, in CH₂Cl₂ at -78 °C | Effective for substrates sensitive to hydrogenation; high chemoselectivity. | Requires stoichiometric amounts of strong Lewis acid; sensitive to moisture. | researchgate.netorganic-chemistry.org |
| Deprotection (Oxidative Cleavage) | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), CH₂Cl₂/H₂O, often with visible light | Mild conditions; compatible with reducible functional groups. | Requires stoichiometric or catalytic amounts of oxidant; can be less effective for electron-poor systems. | rsc.orgnih.govacs.org |
Theoretical and Computational Chemistry Studies
Conformational Analysis and Molecular Dynamics
The three-dimensional structure of O-[3-(Benzyloxy)phenyl]hydroxylamine is not static; it exists as an ensemble of different conformations due to the rotation around its single bonds. Conformational analysis, through methods like potential energy surface (PES) scanning, would identify the most stable (lowest energy) conformations of the molecule. Following this, molecular dynamics (MD) simulations could provide a picture of how the molecule behaves over time at a given temperature, revealing the flexibility of the structure and the transitions between different conformational states. This is particularly important for understanding how the molecule might interact with other molecules, such as biological receptors or chemical reactants.
Reaction Mechanism Elucidation via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the mechanisms of chemical reactions. For this compound, DFT could be used to model its behavior in various chemical transformations, such as its synthesis or its reactions with other chemical species.
A critical aspect of understanding a reaction mechanism is the characterization of the transition state—the highest energy point along the reaction pathway. DFT calculations can be used to locate and verify the geometry of transition states for reactions involving this compound. The vibrational frequencies of the calculated transition state structure are analyzed; a single imaginary frequency confirms that the structure is indeed a true transition state.
Once the reactants, products, and transition states are identified, a reaction energy profile can be constructed. This profile plots the energy of the system as the reaction progresses, providing key thermodynamic and kinetic information. The difference in energy between the reactants and products gives the enthalpy of reaction, while the energy barrier (the energy of the transition state relative to the reactants) determines the reaction rate.
Illustrative Reaction Coordinate for a Hypothetical Reaction
| Reaction Coordinate | Relative Energy (kcal/mol) | Structure Description |
|---|---|---|
| 0 | 0.0 | Reactants |
| 1 | 25.0 | Transition State |
| 2 | -10.0 | Products |
Solvent Effects on Molecular Properties and Reactivity Using Computational Models
The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on this compound. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of how the solvent affects the molecule's conformational preferences, electronic structure, and the energy profile of its reactions. For instance, a polar solvent might stabilize a polar transition state, thereby increasing the reaction rate.
Predictive Modeling of Reactivity and Selectivity
Predictive modeling, often utilizing Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) approaches, can be used to forecast the chemical behavior of this compound and its derivatives. By establishing a mathematical relationship between the structural features of a series of related molecules and their observed reactivity or selectivity, models can be developed to predict these properties for new, untested compounds. These models are valuable in fields such as drug discovery and materials science for designing molecules with desired characteristics.
Synthesis and Chemical Exploration of Analogues and Derivatives
Modification of the Phenyl Ring Substitution Pattern
The substitution pattern on the phenyl ring of O-benzylhydroxylamine analogues, a core component of the title compound's structure, has been a key area of investigation. The goal is often to probe interactions with biological targets or to alter the electronic properties of the molecule.
One common approach involves the introduction of substituents that can act as hydrogen bond donors or acceptors. However, in studies on O-benzylhydroxylamine derivatives as inhibitors of Indoleamine 2,3-dioxygenase-1 (IDO1), the addition of a hydroxyl group at the ortho or para position of the phenyl ring was found to significantly decrease inhibitory activity. nih.gov This suggests that steric or electronic changes at these positions are detrimental to its function in this specific context.
Conversely, the addition of halogen atoms has proven more successful. Halogenation, particularly at the meta position of the aromatic ring, has been shown to improve the potency of O-benzylhydroxylamine derivatives as IDO1 inhibitors. nih.gov A facile, one-pot preparation method for O-(halo-substituted benzyl) hydroxylamine (B1172632) derivatives involves the O-benzylation of N-hydroxyurethane followed by basic N-deprotection, yielding the desired O-benzyl hydroxylammonium salts in high yields. researchgate.net
Table 1: Effect of Phenyl Ring Substitution on the Biological Activity of O-Benzylhydroxylamine Analogues
| Substitution Position | Substituent | Observed Effect on IDO1 Inhibition | Reference |
|---|---|---|---|
| Ortho | -OH | Substantially reduced inhibition | nih.gov |
| Para | -OH | Substantially reduced inhibition | nih.gov |
Variation of the Alkoxy Chain and Substituents
The linker between the phenyl ring and the hydroxylamine moiety, in this case, the benzylic -O-CH2- group, is another critical element for modification. Studies on O-benzylhydroxylamine have explored alterations to this carbon linker's length and flexibility. nih.gov
Research indicates that the single methylene (B1212753) (-CH2-) linker is optimal for the activity of these compounds as IDO1 inhibitors. Any modifications, including increasing the chain length or attempting to make the linker more rigid, resulted in a dramatic decrease in inhibitor potency. nih.gov For instance, derivatives where the benzylic linker was altered showed significantly lower activity. nih.gov
Introduction of Chiral Centers and Enantioselective Synthesis (if applicable to related compounds)
The introduction of stereochemical complexity can profoundly influence a molecule's biological activity. While specific enantioselective syntheses for O-[3-(Benzyloxy)phenyl]hydroxylamine are not prominently documented, methods developed for structurally related compounds demonstrate the feasibility of creating chiral derivatives.
For example, an asymmetric synthesis of chiral 3-benzyloxy-1,3-quinazoline-4-ones has been reported. nih.gov This process involves the asymmetric 1,2-oxytrifluoromethylation of styrenes, where a 3-hydroxy-quinazoline derivative acts as a radical trapping agent. The reaction is catalyzed by chiral vanadyl methoxide (B1231860) complexes, which bear specific N-salicylidene-t-leucinate templates. nih.gov
The choice of catalyst was crucial for controlling the stereochemical outcome. One vanadyl complex preferentially produced the (R)-enantiomers with enantiomeric excesses (ees) ranging from 60% to 84%, while a different complex yielded the (S)-enantiomers with ees between 50% and 91%. nih.gov These results from a related structural class highlight that established catalytic systems can be used to introduce chiral centers adjacent to a benzyloxy-phenyl motif, making the enantioselective synthesis of chiral analogues of this compound a viable endeavor.
Table 2: Enantioselective Synthesis of Related Chiral Benzyloxy Compounds
| Catalyst | Product Enantiomer | Achieved Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| V(O)-1 (bearing 3-(2,5-dimethyl)phenyl-5-bromophenyl group) | (R) | 60-84% | nih.gov |
Comparative Reactivity Studies of Structural Analogues
Comparative studies of structural analogues are essential for developing structure-activity relationships (SAR). In the context of O-benzylhydroxylamine derivatives, SAR studies have been crucial in optimizing their potential as enzyme inhibitors. nih.gov
As mentioned previously, modifications to both the phenyl ring and the carbon linker of O-benzylhydroxylamine have been systematically evaluated. The data clearly show that while meta-halogenation of the phenyl ring enhances inhibitory potency, substitutions at the ortho or para positions with hydroxyl groups are detrimental. nih.gov Similarly, any deviation from the single-carbon benzylic linker leads to a significant loss of activity. nih.gov
In other related classes of compounds, such as O-benzoylhydroxylamine derivatives, structure-reactivity relationship studies have also been performed. These studies led to the discovery of more efficient aminating reagents by modifying substituents on the core structure. nih.gov Although O-benzoylhydroxylamines differ from O-benzylhydroxylamines, the principle of systematic structural modification to tune reactivity and efficacy is a shared and fundamental concept in medicinal and synthetic chemistry.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| O-benzylhydroxylamine |
| N-hydroxyphthalimide |
| O-benzoylhydroxylamine |
| N-hydroxyurethane |
| 3-benzyloxy-1,3-quinazoline-4-one |
Future Directions and Emerging Research Avenues
Development of More Sustainable and Efficient Synthetic Routes
Traditional methods for synthesizing hydroxylamines often rely on multi-step processes that can involve harsh reaction conditions and generate significant waste. repec.orgresearchgate.net The future of synthesizing O-[3-(Benzyloxy)phenyl]hydroxylamine and related structures will likely pivot towards greener and more atom-economical approaches.
One promising avenue is the adoption of electrosynthesis. Recent breakthroughs have demonstrated the synthesis of hydroxylamine (B1172632) from simple feedstocks like air and water using a plasma-electrochemical cascade pathway (PECP). repec.orgcas.cn This process involves plasma nitrogen fixation to produce nitric acid, which is then electrocatalytically reduced to hydroxylamine. cas.cn Adapting such principles could lead to novel, sustainable routes for aromatic hydroxylamines. Another innovative strategy is the ketone-mediated electroreduction of nitrates, where a catalyst is used to produce hydroxylamine, which is captured in-situ to prevent overreduction. acs.org Research could focus on applying these electrochemical principles to substituted nitroaromatics that serve as precursors to this compound.
These emerging techniques represent a paradigm shift away from conventional methods that often use stoichiometric reductants like zinc dust. orgsyn.orgprepchem.com The development of catalytic reduction processes that avoid less desirable reagents is a key goal. nih.gov
Table 1: Comparison of Potential Sustainable Synthetic Routes
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
|---|---|---|
| Plasma-Electrochemical Cascade Pathway (PECP) | Uses air and water as primary feedstocks; operates at mild conditions. repec.orgcas.cn | Adaptation to substituted aromatic systems; catalyst development for selectivity. |
| Ketone-Mediated Electroreduction | High Faradaic efficiency; in-situ product capture prevents overreduction to amines. acs.org | Catalyst stability; efficient hydrolysis and regeneration of the mediating ketone. |
| Direct Catalytic Hydrogenation | High atom economy; potential for high selectivity with catalyst and additive tuning. mdpi.com | Catalyst deactivation; suppression of amine byproduct formation. nih.gov |
Exploration of Novel Catalytic Transformations
The functional groups within this compound—the hydroxylamine moiety and the benzyloxyarene scaffold—offer rich opportunities for novel catalytic transformations. Future research is expected to explore its utility as both a synthon and a target in cutting-edge catalytic reactions.
Hydroxylamine derivatives are increasingly recognized as versatile reagents in transition metal-catalyzed reactions. acs.org For instance, N-substituted hydroxylamines have been successfully used as amino precursors in iridium-catalyzed direct C–H amidation of arenes, proceeding smoothly at room temperature with high functional group tolerance. acs.org this compound could be explored as a novel aminating agent in similar C–H functionalization reactions, providing direct access to complex arylamines. Furthermore, copper-catalyzed cross-coupling reactions utilizing electrophilic hydroxylamine reagents with boronic acids present a powerful method for forming N-arylhydroxylamine derivatives, a strategy that could be adapted for synthesizing analogs of the target compound. acs.org
Conversely, the synthesis of this compound itself could be achieved through novel catalytic reductions. The chemoselective reduction of oximes to hydroxylamines is a significant challenge, as over-reduction to the primary amine is common. nih.gov Recently developed iridium-based catalysts have shown remarkable efficiency and selectivity in the asymmetric hydrogenation of oximes to chiral hydroxylamines, achieving high turnover numbers without forming the amine byproduct. incatt.nl Applying such catalytic systems to the corresponding oxime of 3-(benzyloxy)benzaldehyde could provide a direct and highly efficient route to the target compound.
Table 2: Emerging Catalytic Methodologies
| Catalytic Transformation | Role of this compound | Potential Catalyst System | Research Focus |
|---|---|---|---|
| C-H Amidation | Aminating Reagent | Iridium (Ir) acs.org | Substrate scope, regioselectivity, and mechanistic studies. |
| N-Arylation Cross-Coupling | Product | Copper (Cu) acs.org | Development of electrophilic hydroxylamine precursors and reaction optimization. |
| Asymmetric Oxime Hydrogenation | Product | Iridium (Ir) incatt.nl | Synthesis of the precursor oxime and optimization of enantioselectivity. |
| Catalytic Nitroarene Reduction | Product | Platinum (Pt) mdpi.comrsc.org | Catalyst design and use of additives to prevent over-reduction to aniline (B41778) derivatives. |
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers substantial advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, easier scalability, and the potential for process automation. nih.govuc.pt The integration of the synthesis of this compound into continuous flow platforms is a logical next step for improving efficiency and safety, particularly when handling potentially unstable intermediates.
Recent studies have demonstrated the successful continuous-flow synthesis of various amines and hydroxylamines. thieme-connect.comrsc.org For example, the selective hydrogenation of nitroarenes to N-arylhydroxylamines has been efficiently performed in a continuous-flow packed-bed microreactor using a Pt/C catalyst, achieving high selectivity and yield. mdpi.com This methodology could be directly adapted for the synthesis of this compound from its corresponding nitro precursor, 3-(benzyloxy)nitrobenzene. A flow setup would allow for precise control of temperature, pressure, and residence time, minimizing the formation of byproducts. mdpi.comresearchgate.net
Automated synthesis platforms, which combine flow reactors with in-line purification and analysis, could further accelerate the exploration of this compound's reaction space. Such systems would enable high-throughput screening of reaction conditions and catalysts, facilitating the rapid optimization of synthetic routes and the discovery of new transformations.
Table 3: Hypothetical Parameters for Continuous Flow Synthesis
| Parameter | Proposed Condition | Rationale |
|---|---|---|
| Reactor Type | Packed-Bed Microreactor (µPBR) | High catalyst surface area-to-volume ratio; efficient mixing. mdpi.com |
| Catalyst | 5 wt.% Platinum on Carbon (Pt/C) | Proven efficacy in selective nitroarene hydrogenation. mdpi.com |
| Substrate | 3-(Benzyloxy)nitrobenzene | Direct precursor to the target compound. |
| Hydrogen Source | Pressurized H₂ gas | Readily available and clean reducing agent. |
| Temperature | 30-60 °C | Mild conditions to enhance selectivity and prevent N-O bond cleavage. organic-chemistry.org |
| Pressure | 0.5-1.0 MPa | Sufficient for achieving high reaction rates. mdpi.com |
| Residence Time | 10-30 minutes | Optimized to maximize conversion while minimizing byproduct formation. researchgate.net |
Advanced Spectroscopic Characterization for Mechanistic Insights
A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is essential for process optimization and the discovery of new reactivity. Advanced spectroscopic techniques are powerful tools for elucidating the intricate details of chemical reactions in real-time. perkinelmer.com
Future studies could employ in-situ spectroscopic methods to monitor reaction progress and identify transient intermediates. For example, coupling a stopped-flow system with Fourier Transform Infrared (FT-IR) spectroscopy can provide detailed chemical information on fast reactions. perkinelmer.com This would be particularly valuable for studying the kinetics of catalytic cycles or the decomposition pathways of the hydroxylamine. rsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for structural elucidation. platypustech.complatypustech.com Advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY, HMBC, HSQC), could be used to unambiguously confirm the structure of complex products derived from this compound. Furthermore, techniques like Raman spectroscopy can provide complementary vibrational information, aiding in the identification of chemical bonds and the study of molecular structure. platypustech.comscienceinfo.com
Table 4: Application of Advanced Spectroscopic Techniques
| Spectroscopic Technique | Information Gained | Potential Application Area |
|---|---|---|
| In-situ FT-IR Spectroscopy | Real-time monitoring of reactant consumption and product formation; identification of functional groups. perkinelmer.com | Mechanistic studies of catalytic C-H amidation or hydrogenation reactions. |
| Nuclear Magnetic Resonance (NMR) | Detailed molecular structure, connectivity, and chemical environment. platypustech.com | Unambiguous characterization of novel products; studying solution-state dynamics. |
| Raman Spectroscopy | Vibrational modes; information on molecular symmetry and bond types. platypustech.com | Complementary structural analysis; monitoring reactions involving changes in key functional groups. |
| Mass Spectrometry (LC-MS/MS) | Molecular weight determination and fragmentation patterns for structural analysis. nih.gov | Identification of reaction intermediates and byproducts in complex mixtures. |
Synergistic Approaches Combining Synthetic and Computational Methodologies
The synergy between experimental organic synthesis and computational chemistry has become an indispensable tool in modern reaction development. uci.edusmu.edu Applying this dual approach to this compound can accelerate discovery by providing predictive models for reactivity and selectivity, thereby reducing the need for extensive empirical screening.
Computational tools, particularly Density Functional Theory (DFT) calculations, can be used to investigate reaction mechanisms, calculate transition state energies, and predict the electronic properties of molecules. uci.edumtu.edu For instance, DFT could be employed to model the interaction of this compound with a catalyst active site, providing insights into the factors that govern selectivity in C-H amidation reactions. acs.org Such calculations can help rationalize experimental observations and guide the design of more efficient catalysts or novel reagents. uci.edu
This synergistic workflow involves a continuous feedback loop: computational models are built based on initial experimental data, these models then predict outcomes for new substrates or conditions, and subsequent experiments are performed to validate and refine the models. nih.gov This integrated approach is anticipated to be a cornerstone of future research, enabling the rational design of synthetic routes and the exploration of new chemical space for this compound with greater efficiency and precision.
Table 5: Outline of a Synergistic Synthetic and Computational Workflow
| Step | Action | Tools/Methods | Objective |
|---|---|---|---|
| 1. Initial Experiment | Synthesize this compound and test its reactivity in a target catalytic reaction. | Batch or Flow Synthesis, NMR, LC-MS | Establish baseline yield, selectivity, and identify major products. |
| 2. Computational Modeling | Build a computational model of the reaction pathway. | Density Functional Theory (DFT) uci.edu | Calculate energies of intermediates and transition states; identify the rate-determining step. |
| 3. Model Validation | Compare computational predictions with experimental outcomes. | Experimental Data vs. Calculated Energies | Ensure the computational model accurately reflects the observed chemical behavior. |
| 4. Predictive Design | Use the validated model to predict the effect of modifying the substrate, ligands, or catalyst. | In-silico screening | Identify modifications likely to improve reaction efficiency or selectivity. |
| 5. Guided Experimentation | Synthesize the modified reagents or catalysts and perform the reaction under predicted optimal conditions. | Targeted Synthesis | Validate computational predictions and achieve improved reaction outcomes. |
Q & A
Q. Q: What are the key considerations for synthesizing O-[3-(Benzyloxy)phenyl]hydroxylamine with high purity?
A: Synthesis typically employs protective group strategies, such as benzyl protection for hydroxylamine derivatives, to prevent undesired side reactions. Key steps include:
- Benzyloxy Group Introduction : Reacting hydroxylamine with benzyl chloride derivatives under controlled pH (e.g., alkaline conditions) to ensure selective protection .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to isolate the product. HPLC analysis (C18 column, acetonitrile/water mobile phase) confirms purity (>95%) .
Advanced Synthesis
Q. Q: How can reaction parameters be optimized to minimize by-products during synthesis?
A: Advanced optimization involves:
- Temperature Control : Maintaining 0–5°C during benzylation to suppress hydrolysis by-products .
- Catalyst Screening : Testing palladium or nickel catalysts for hydrogenolysis steps to enhance yield (e.g., 80% vs. 60% with traditional methods) .
- Flow Reactors : Implementing continuous flow systems for precise mixing and reduced reaction times, improving scalability .
Basic Characterization
Q. Q: Which analytical techniques confirm the structural identity of this compound?
A: Essential methods include:
- NMR Spectroscopy : H and C NMR to verify substitution patterns (e.g., benzyloxy proton signals at δ 4.8–5.2 ppm) .
- Mass Spectrometry : High-resolution MS (ESI+) to confirm molecular ion peaks (e.g., [M+H] at m/z 230.1184) .
- X-ray Crystallography : Resolving crystal structures to validate bond lengths and angles, particularly for stereochemical confirmation .
Advanced Characterization
Q. Q: How can stereochemical ambiguities in hydroxylamine derivatives be resolved?
A: Advanced approaches include:
- Chiral HPLC : Using cellulose-based chiral columns (e.g., Chiralpak IC) with hexane/isopropanol gradients to separate enantiomers .
- Vibrational Circular Dichroism (VCD) : Differentiating diastereomers via IR-based conformational analysis .
Biological Applications
Q. Q: What are potential therapeutic targets for this compound in preclinical research?
A: Current studies focus on:
- Antimicrobial Activity : Testing against Gram-positive bacteria (e.g., S. aureus) via MIC assays, with comparative data against methoxy-substituted analogs .
- Cancer Immunotherapy : Investigating immunomodulatory effects through cytokine profiling (e.g., IL-6, TNF-α) in macrophage co-culture models .
Stability & Storage
Q. Q: How should this compound be stored to ensure stability?
A: Best practices include:
- Inert Atmosphere : Storing under argon or nitrogen to prevent oxidation .
- Low Temperature : Long-term storage at –20°C in amber vials to avoid photodegradation .
- Lyophilization : Converting to hydrochloride salts for enhanced hygroscopic stability .
Mechanistic Studies
Q. Q: What intermediates are critical in the decomposition pathways of hydroxylamine derivatives?
A: Mechanistic insights rely on:
- LC-MS Monitoring : Identifying nitroso intermediates ([M–H] at m/z 214.0892) during oxidative degradation .
- DFT Calculations : Modeling transition states to predict decomposition kinetics under varying pH .
Data Contradictions
Q. Q: How can researchers resolve discrepancies in reported purity values across studies?
A: Cross-validation strategies include:
- Multi-Technique Analysis : Combining HPLC (purity), H NMR (integration ratios), and elemental analysis (C, H, N) .
- Batch-to-Batch Variability : Assessing synthetic protocols for inconsistent protective group removal or solvent traces .
Safety Protocols
Q. Q: What safety measures are essential when handling hydroxylamine derivatives?
A: Critical protocols involve:
- PPE : Lab coats, nitrile gloves, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Conducting reactions in fume hoods to avoid inhalation of volatile by-products (e.g., benzyl chloride) .
- Spill Kits : Neutralizing spills with sodium bicarbonate or activated charcoal .
Computational Modeling
Q. Q: How can computational tools predict the reactivity of this compound?
A: Advanced modeling techniques include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
